molecular formula C24H23F3N6S B609025 4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile CAS No. 1628317-18-9

4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile

Cat. No. B609025
CAS RN: 1628317-18-9
M. Wt: 484.5452
InChI Key: DZACSLYTXLZAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with multiple functional groups. It contains a thieno[2,3-d]pyrimidin-4-yl group, which is a type of heterocyclic compound . It also contains a trifluoroethyl group, which is a fluorinated alkyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[2,3-d]pyrimidin-4-yl group and the introduction of the trifluoroethyl group . The exact synthesis process would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[2,3-d]pyrimidin-4-yl and trifluoroethyl groups would likely have a significant impact on the overall structure of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The thieno[2,3-d]pyrimidin-4-yl and trifluoroethyl groups could both be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroethyl group could potentially make the compound more lipophilic, which could affect its solubility and stability .

Scientific Research Applications

Leukemia Treatment

MI-463 is a potent inhibitor of Menin-MLL interaction . The Menin-MLL interaction is essential for the oncogenic transformation of mixed-lineage leukemia (MLL) and leads to acute leukemia (AL) . Pharmacologic inhibition of the Menin-MLL interaction substantially delays the progression of MLL leukemia in murine models .

Solid Tumor Treatment

MI-463 has been applied in the treatment of various solid tumors, including liver cancer, prostate cancer, and breast cancer . It has been found to significantly inhibit colony formation and promote the proliferation of apoptotic cells .

Ferroptosis Induction

Recent studies have shown that MI-463 can induce ferroptotic cell death in several cancer cell lines . For example, MI-463 at a double-digit nM concentration markedly decreased the viable number of OVCAR-8 ovarian cancer cells for 3 days .

Inhibition of Tumor Growth

MI-463 has been shown to induce strong inhibition of tumor growth with once-daily intraperitoneal administration . This suggests its potential as a therapeutic agent in cancer treatment.

Therapeutic Strategy for Cancers

The inhibition of the high-affinity relationship between menin and mixed-lineage leukemia 1 (MLL1 and KMT2A) by MI-463 has been demonstrated to be an effective treatment for MLL-rearranged (MLL-r) leukemia in vitro and in vivo . This suggests that MI-463 could serve as a novel therapeutic means for cancers .

Anti-inflammatory Properties

Thiophene, a component of MI-463, has been reported to possess anti-inflammatory properties . This suggests that MI-463 could potentially be used in the treatment of inflammatory diseases.

Antimicrobial Properties

Thiophene, a component of MI-463, has been reported to possess antimicrobial properties . This suggests that MI-463 could potentially be used in the treatment of microbial infections.

Organic Semiconductors

Thiophene, a component of MI-463, plays a prominent role in the advancement of organic semiconductors . This suggests that MI-463 could potentially be used in the development of electronic devices.

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

The future directions for research on this compound could include exploring its potential uses, investigating its mechanism of action, and optimizing its synthesis process .

properties

IUPAC Name

4-methyl-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZACSLYTXLZAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile

Q & A

Q1: What is the primary mechanism of action of MI-463?

A: MI-463 is a potent and selective inhibitor of the interaction between Menin and MLL fusion proteins. [, , , ] These fusion proteins are frequently found in aggressive leukemias, especially in infants and children. [, ] By disrupting this interaction, MI-463 hinders the transcriptional activity of these oncogenic fusions, leading to decreased expression of genes crucial for leukemic cell survival and proliferation. [, , ]

Q2: What are the downstream effects of MI-463 treatment in KMT2A-rearranged leukemia cells?

A2: MI-463 treatment leads to several downstream effects in KMT2A-rearranged leukemia cells, including:

  • Induction of differentiation: MI-463 promotes differentiation of leukemic cells, as evidenced by morphological changes and alterations in gene expression. [, ] This differentiation can make the cells more susceptible to standard chemotherapy agents. []
  • Increased apoptosis: Studies have shown that MI-463 induces apoptosis in KMT2A-rearranged leukemia cells, further contributing to its anti-leukemic activity. [, ]
  • Synergistic effects with other drugs: MI-463 displays synergy with several other anti-cancer agents, including proteasome inhibitors, HDAC inhibitors, CDK9 inhibitors, and the Menin-MLL inhibitor MI-503. [, ] This synergistic potential offers promising avenues for combination therapies.

Q3: Has MI-463 shown efficacy in in vivo models of leukemia?

A: Yes, MI-463 has demonstrated efficacy in preclinical animal models. For instance, in a rat xenograft model of KMT2A-rearranged infant leukemia, weekly administration of MI-463 for three weeks resulted in complete remission in a significant portion of the animals. []

Q4: Are there any biomarkers that could predict the efficacy of MI-463 treatment?

A: While further research is needed to establish definitive biomarkers, studies have shown that the level of HOXA9 protein, a downstream target of Menin-MLL fusion proteins, is significantly reduced following treatment with MI-463, suggesting its potential as a biomarker of response. [, ]

Q5: What are the potential limitations or challenges associated with MI-463 as a therapeutic agent?

A5: Some potential challenges include:

    Q6: Is MI-463 being investigated in clinical trials for any cancer types?

    A: While the provided abstracts do not mention specific ongoing clinical trials, they highlight the promising preclinical data supporting the clinical development of MI-463, particularly for the treatment of KMT2A-rearranged infant leukemia. [, , ]

    Q7: Does MI-463 exhibit any activity in cancers beyond leukemia?

    A: While the provided abstracts focus on the anti-leukemic activity of MI-463, one study indicates its potential efficacy in endometrial cancer, suggesting that Menin-MLL inhibitors could have broader applications in oncology. [, ]

    Q8: How does MI-463 affect the metabolic profile of cancer cells?

    A: One study revealed that MI-463 can induce ferroptosis in certain cancer cell lines, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] This finding highlights the potential of MI-463 to target cancer cell metabolism.

    Q9: What is the role of cytochrome P450 (CYP) enzymes in the metabolism of MI-463?

    A: Research indicates that MI-463 can influence the activity of CYP1A2, a key enzyme involved in drug metabolism, in a species-specific manner. [] This finding underscores the importance of considering interspecies differences in drug metabolism during preclinical development.

    Q10: How stable is MI-463 in in vitro systems?

    A: Microsomal stability assays revealed that MI-463 exhibits a relatively low depletion rate in rat, dog, and monkey hepatocytes, indicating good metabolic stability in these in vitro systems. [, ]

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.